N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine
Overview
Description
N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine is a Schiff base compound derived from the condensation of 4-methoxybenzaldehyde and 1,4-phenylenediamine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 4-methoxybenzaldehyde and 1,4-phenylenediamine in a 2:1 molar ratio. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can regenerate the starting amine and aldehyde.
Scientific Research Applications
N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine has several scientific research applications:
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Mechanism of Action
The mechanism by which N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes. For example, in biological systems, the compound can chelate metal ions, affecting enzymatic activities and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-methoxybenzylidene)ethylenediamine
- N,N’-Bis(2-hydroxybenzylidene)ethylenediamine
- N,N’-Bis(2,4-dimethoxybenzylidene)ethylenediamine
Uniqueness
N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine is unique due to its specific structural features, such as the presence of methoxy groups and the 1,4-phenylenediamine backbone. These features contribute to its distinct chemical reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]phenyl]methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-25-21-11-3-17(4-12-21)15-23-19-7-9-20(10-8-19)24-16-18-5-13-22(26-2)14-6-18/h3-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMXOZRYFBGPHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365219 | |
Record name | ST50550281 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42286-41-9 | |
Record name | ST50550281 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-BIS(4-METHOXYBENZYLIDENE)-1,4-PHENYLENEDIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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